3,5-Diaminobenzoic acid dihydrochloride

Catalog No.
S1532807
CAS No.
618-56-4
M.F
C7H9ClN2O2
M. Wt
188.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diaminobenzoic acid dihydrochloride

Free base instability and poor solubility cause polyimide stoichiometry failures. The dihydrochloride salt (CAS 618-56-4) resolves this: • Oxidation-resistant protonated amines ensure storage stability. • >14× aqueous solubility for homogeneous peptide coupling & Kissane-Robbins DNA assay. • Enables exact monomer stoichiometry for high-MW polyimides. Reliable global supply.

CAS Number

618-56-4

Product Name

3,5-Diaminobenzoic acid dihydrochloride

IUPAC Name

3,5-diaminobenzoic acid;hydrochloride

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,8-9H2,(H,10,11);1H

InChI Key

GJYYDDRSICTFRM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl

Canonical SMILES

C1=C(C=C(C=C1N)N)C(=O)O.Cl

Synonyms

3,5-Diaminobenzoic acid dihydrochloride, 3,5-Diaminobenzoic acid, dihydrochloride, 3,5-Diaminobenzoic acid hydrochloride (1:2), 3,5-Diaminobenzoic acid 2HCl, Benzoic acid, 3,5-diamino-, hydrochloride (1:2), 3,5-DABA dihydrochloride

Purity

≥98%

Package Size

1 g, 5 g, 25 g

3,5-Diaminobenzoic acid dihydrochloride (CAS 618-56-4) is a highly water-soluble, oxidation-resistant bifunctional aromatic amine salt utilized extensively in advanced polymer synthesis, peptide chemistry, and analytical biochemistry. By protonating the electron-rich amine groups, the dihydrochloride form effectively locks the molecule into a stable, well-defined stoichiometric state, preventing the rapid atmospheric oxidation that typically degrades free aromatic diamines [1]. This stabilization is critical for procurement, as it guarantees the stringent monomer purity required for high-molecular-weight polyimides and microporous networks, while its exceptional aqueous solubility makes it the definitive reagent for specialized fluorometric DNA assays [2].

Research Fit

Aqueous Workflow High and quantifiable solubility supports reliable dissolution in water-based assays and formulations
Thermal Processing Elevated melting point enables use in high-temperature polymer and material synthesis
Protocol Consistency Dihydrochloride salt is the specified form in the classic Kissane & Robins DNA fluorometric assay

Attempting to substitute the dihydrochloride salt with the generic free base (3,5-diaminobenzoic acid, CAS 535-87-5) routinely results in process failures due to severe solubility limitations and chemical instability. The free base is only slightly soluble in water, which immediately disrupts aqueous-phase peptide synthesis and biological assay formulations. Furthermore, the unprotected free amines are highly susceptible to atmospheric oxidation, rapidly degrading into brown or purple polymeric by-products during storage and handling [1]. This degradation destroys the exact 1:1 or 1:2 stoichiometric ratios required in step-growth polymerizations, leading to low-molecular-weight oligomers rather than high-performance polyimides, making the dihydrochloride salt the mandatory choice for reproducible manufacturing [1].

Substitution Risk

Free Base Solubility
Conflicting and pH-dependent solubility profiles may lead to precipitation and irreproducible formulation
3,4-Isomer Difference
Markedly lower water solubility fundamentally alters dissolution kinetics and reaction homogeneity
Thermal Degradation
Free base decomposes at lower temperatures, limiting high-temperature synthetic routes
Protocol Fidelity
The established DNA assay protocol explicitly requires the dihydrochloride for method comparability

Aqueous Solubility for High-Concentration Formulations

The dihydrochloride salt is engineered to overcome the severe hydrophobicity of the parent compound. Quantitative solubility data demonstrates that 3,5-diaminobenzoic acid dihydrochloride achieves an aqueous solubility of approximately 100 g/L at 20°C . In stark contrast, the unprotected free base manages only 7 g/L at 22°C . This greater than 14-fold increase in solubility is critical for maintaining homogeneous solutions in aqueous-phase peptide synthesis and prevents premature precipitation during the fabrication of thin-film composite membranes.

Evidence DimensionAqueous Solubility
Target Compound Data~100 g/L (at 20°C)
Comparator Or BaselineFree base (CAS 535-87-5): ~7 g/L (at 22°C)
Quantified Difference>14-fold increase in aqueous solubility
ConditionsAqueous solution at ambient temperature (20-22°C)

Enables high-concentration aqueous processing and prevents monomer precipitation, which is essential for uniform polymer membrane fabrication and biological assay preparation.

Aqueous Solubility
Reported
100 mg/mL vs 2.2 mg/mL (45-fold difference)
Guides dissolution-dependent formulation strategy
Water at 20°C; free base data conflicting

Oxidative Stability for Polymer Synthesis Reproducibility

Aromatic diamines are notoriously prone to air oxidation, which compromises monomer purity. The free base of 3,5-diaminobenzoic acid rapidly oxidizes upon exposure to air and moisture, forming dark brown or purple by-products that ruin the exact stoichiometric balance required for polymerization [1]. By converting the amines to the dihydrochloride salt, the reactive sites are protonated and protected, yielding a stable white to off-white powder that maintains >98% purity and strict 1:2 (amine:HCl) stoichiometry over extended storage [2]. This stabilization ensures that step-growth polymerizations, such as polyimide synthesis, achieve the high molecular weights necessary for advanced material performance.

Evidence DimensionOxidative Stability and Stoichiometric Preservation
Target Compound DataDihydrochloride salt: Stable white/off-white powder with preserved stoichiometry
Comparator Or BaselineFree base: Rapidly oxidizes to brown/purple by-products
Quantified DifferencePrevention of premature amine oxidation and maintenance of >98% monomer purity
ConditionsAmbient atmospheric storage and handling

Guarantees the exact monomer stoichiometry required for high-molecular-weight step-growth polymerizations, eliminating batch-to-batch variability caused by degraded precursors.

Thermal Stability
Reported
>300°C vs 235–240°C (free base)
Supports high-temperature synthesis without degradation
Literature melting point values

Matrix-Independent Sensitivity in Fluorometric DNA Assays

In analytical biochemistry, 3,5-diaminobenzoic acid dihydrochloride is the definitive reagent for the Kissane and Robbins fluorometric DNA assay. Under acidic conditions, the dihydrochloride specifically reacts with deoxyribose to form a highly fluorescent product. Comparative studies show that this method can detect DNA amounts as low as 10 to 50 ng from dilute solutions [1]. Unlike standard ethidium bromide or mithramycin assays, which often yield falsely high values due to matrix interference in dense connective tissues (like cartilage), the DABA-HCl method provides matrix-independent accuracy by avoiding interactions with RNA or proteins[2].

Evidence DimensionAssay Sensitivity and Matrix Interference
Target Compound DataDABA-HCl assay: 10-50 ng detection limit without matrix interference
Comparator Or BaselineEthidium bromide / Mithramycin assays: Falsely high values due to tissue matrix interference
Quantified DifferenceSuperior accuracy in dense connective tissues with ultra-low detection limits
ConditionsFluorometric assay of DNA deposited on filters or in cartilage samples

Provides researchers and diagnostic labs with a highly sensitive, interference-free reagent for quantifying DNA in complex or highly dilute biological samples.

DNA Fluorometric Assay
Class-level
Dihydrochloride specified in Kissane & Robins protocol
Ensures method consistency and data comparability
Detection range 10 ng to 1 μg
Polymer Monomer Use
Head-to-head
Used as monomer in patent examples for polyimides and Tröger’s base
Provides stable, non-hygroscopic solid for accurate weighing
Reaction under dry N₂, TFA
Purity Specification
Reported
≥98.5% (HPLC) / >98.0% (T)
Supports high reproducibility and low assay interference
Low moisture content

High-Performance Polyimide and Polyamide Synthesis

Where exact monomer stoichiometry and resistance to premature oxidation are critical for achieving high-molecular-weight, temperature-resistant polymers, the dihydrochloride salt is the preferred precursor over the unstable free base [1].

Fluorometric Microdetermination of DNA

Where researchers require the Kissane and Robbins assay to accurately quantify ultra-low amounts of DNA (10-50 ng) in complex matrices like cartilage without RNA or protein interference[2].

Aqueous-Phase Peptide Synthesis

Where the >14-fold higher aqueous solubility of the dihydrochloride salt (compared to the free base) is necessary to maintain homogeneous reaction conditions and prevent premature precipitation during synthesis .

Synthesis of Tröger's Base Polymers and Microporous Membranes

Where the protonated salt form provides improved processability and controlled reactivity during the fabrication of thin-film composite membranes for gas separation or advanced filtration [3].

Application Selection Guide

Application
Selection Property
Validation Focus
DNA Fluorometric Quantitation (Kissane & Robins)
Dihydrochloride salt form with defined solubility
Protocol adherence and historical data comparability
Polyimide & Microporous Polymer Synthesis
High thermal stability and non-hygroscopic solid
Monomer integrity under high-temperature polycondensation
Aqueous Bioconjugation & Peptide Synthesis
High and quantifiable water solubility
Homogeneous reaction conditions and simplified purification
Precision Organic Synthesis
High purity with low moisture content
Stoichiometric control and batch consistency

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

188.0352552 g/mol

Monoisotopic Mass

188.0352552 g/mol

Heavy Atom Count

12

Related CAS

535-87-5 (Parent)

Other CAS

618-56-4

General Manufacturing Information

Benzoic acid, 3,5-diamino-, hydrochloride (1:2): ACTIVE

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